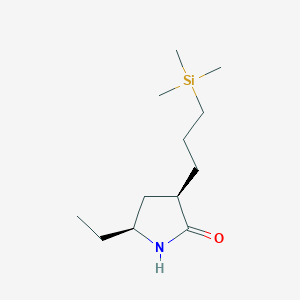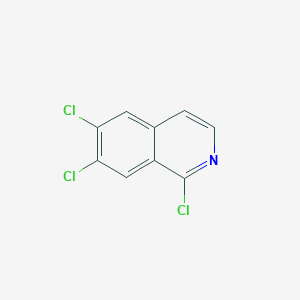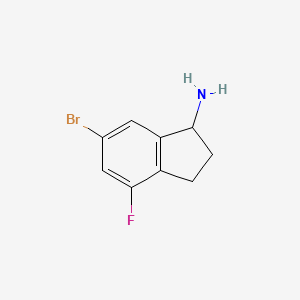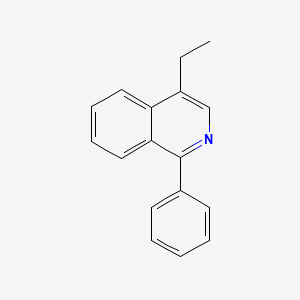
2-(Aminomethyl)-5-bromonaphthalene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Aminomethyl)-5-bromonaphthalene is an organic compound that features a bromine atom and an aminomethyl group attached to a naphthalene ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-bromonaphthalene typically involves a multi-step process. One common method starts with the bromination of naphthalene to introduce the bromine atom at the desired position. This is followed by a nitration reaction to introduce a nitro group, which is then reduced to an amine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions
2-(Aminomethyl)-5-bromonaphthalene can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in the formation of 2-(Aminomethyl)naphthalene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the aminomethyl group can yield imines or nitriles, while substitution of the bromine atom can produce a variety of substituted naphthalene derivatives.
科学的研究の応用
2-(Aminomethyl)-5-bromonaphthalene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the development of fluorescent probes for biological imaging due to its aromatic structure.
作用機序
The mechanism of action of 2-(Aminomethyl)-5-bromonaphthalene depends on its specific application. In biological systems, the compound may interact with proteins or nucleic acids, affecting their function. The aminomethyl group can form hydrogen bonds or electrostatic interactions with biological targets, while the bromine atom can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
2-(Aminomethyl)naphthalene: Lacks the bromine atom, which can affect its reactivity and interactions.
5-Bromo-2-naphthylamine: Similar structure but without the aminomethyl group, leading to different chemical properties and applications.
2-(Aminomethyl)-1-bromonaphthalene:
Uniqueness
2-(Aminomethyl)-5-bromonaphthalene is unique due to the presence of both the aminomethyl and bromine groups on the naphthalene ring. This combination allows for a wide range of chemical modifications and applications, making it a versatile compound in various fields of research and industry.
特性
分子式 |
C11H10BrN |
|---|---|
分子量 |
236.11 g/mol |
IUPAC名 |
(5-bromonaphthalen-2-yl)methanamine |
InChI |
InChI=1S/C11H10BrN/c12-11-3-1-2-9-6-8(7-13)4-5-10(9)11/h1-6H,7,13H2 |
InChIキー |
GDSVAYBSAGVXNK-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C=CC(=C2)CN)C(=C1)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1-(Naphtho[2,3-d][1,3]thiazol-6-yl)ethan-1-one](/img/structure/B11877339.png)
![7-(4-Fluorophenyl)-5,5-dimethyl-4,6-diazaspiro[2.5]octane](/img/structure/B11877346.png)

![(E)-4-(dimethylamino)-3-imidazo[1,2-a]pyridin-6-ylbut-3-en-2-one](/img/structure/B11877355.png)
![2-Isopropyl-7-methoxypyrazolo[1,5-a]pyridine-4-carboxylic acid](/img/structure/B11877357.png)





